molecular formula C9H9FO3 B14755692 4-Fluoro-3-methoxymethoxybenzaldehyde

4-Fluoro-3-methoxymethoxybenzaldehyde

Cat. No.: B14755692
M. Wt: 184.16 g/mol
InChI Key: OCEDRDOZNFHFRR-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxymethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-hydroxybenzaldehyde.

    Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for 4-fluoro-3-(methoxymethoxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-Fluoro-3-(methoxymethoxy)benzoic acid.

    Reduction: 4-Fluoro-3-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(methoxymethoxy)benzaldehyde depends on the specific reactions it undergoes. For example:

    Oxidation and Reduction: The aldehyde group is the primary site of reactivity, undergoing electron transfer processes.

    Substitution: The fluorine atom and the methoxymethoxy group influence the reactivity of the benzene ring, directing nucleophilic attack to specific positions.

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Fluoro-3-hydroxybenzaldehyde
  • 4-Fluoro-3-methylbenzaldehyde

Comparison:

  • 4-Fluoro-3-methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less sterically hindered.
  • 4-Fluoro-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxymethoxy group, making it more reactive in certain conditions.
  • 4-Fluoro-3-methylbenzaldehyde: Contains a methyl group instead of a methoxymethoxy group, affecting its electronic properties and reactivity.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

4-fluoro-3-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9FO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-5H,6H2,1H3

InChI Key

OCEDRDOZNFHFRR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C=O)F

Origin of Product

United States

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